rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol

Food Safety Analytical Chemistry Process Contaminants

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol (CAS 1246833-87-3), also referred to as Palmitic-linoleic MCPD or 3-MCPD-PL, is a mixed-chain fatty acid diester of 3-monochloropropane-1,2-diol (3-MCPD). It belongs to a class of process contaminants that form primarily during the high-temperature refining of edible vegetable oils, particularly palm oil, and is a significant target analyte in food safety monitoring and toxicological research.

Molecular Formula C37H67ClO4
Molecular Weight 611.4 g/mol
CAS No. 1246833-87-3
Cat. No. B1146962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol
CAS1246833-87-3
Molecular FormulaC37H67ClO4
Molecular Weight611.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-
InChIKeyKBIIPAPVKFNOGB-BCTRXSSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol (CAS 1246833-87-3) Procurement Guide for Analytical Reference Standards and Research Applications


rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol (CAS 1246833-87-3), also referred to as Palmitic-linoleic MCPD or 3-MCPD-PL, is a mixed-chain fatty acid diester of 3-monochloropropane-1,2-diol (3-MCPD) [1]. It belongs to a class of process contaminants that form primarily during the high-temperature refining of edible vegetable oils, particularly palm oil, and is a significant target analyte in food safety monitoring and toxicological research [2]. Unlike simpler symmetric diesters, this unsymmetrical compound features a palmitoyl group at the sn-1 position and a linoleoyl group at the sn-2 position, which confers distinct physicochemical properties, including a high computed lipophilicity (XLogP3-AA = 14.8) and a molecular weight of 611.4 g/mol [1].

Procurement Risk: Why 3-MCPD Diester Substitution Without Validated Equivalence Can Compromise Analytical and Toxicological Data Integrity


Generic substitution among 3-MCPD fatty acid diesters is not scientifically valid due to compound-specific variations in analytical behavior and toxicological potency. Differences in fatty acid chain composition directly influence chromatographic retention, mass spectrometric ionization efficiency, and even the rate of hydrolytic release of the toxic 3-MCPD core in biological systems [1]. For instance, the presence of a linoleoyl group can significantly accelerate the release of free 3-MCPD compared to saturated analogs, potentially by a factor of 3 to 4 times [2]. Furthermore, the absence of matched isotopically labeled internal standards for specific asymmetric diesters can introduce systematic quantification errors [3]. Therefore, procurement of the exact target compound, rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol (3-MCPD-PL), is essential for ensuring method accuracy, data reproducibility, and valid cross-study comparisons. The following quantitative evidence details these critical differentiators.

Quantitative Evidence Guide for rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol (3-MCPD-PL): Head-to-Head Analytical and Occurrence Comparisons


Comparative Analytical Recovery and Precision for 3-MCPD-PL Versus Symmetric 3-MCPD Diesters in Vegetable Oil by LC-MS/MS

In a validated LC-MS/MS method for the direct determination of 3-MCPD diesters in refined vegetable oil, the recovery and precision of 3-MCPD-PL (rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol) were directly compared to three symmetric diesters. The recovery range for 3-MCPD-PL was 62.3% to 92.2%, with a relative standard deviation (RSD) range of 2.69% to 11.37% [1]. These values demonstrate that the analytical performance of this asymmetric, mixed-chain diester is distinct and must be specifically validated, as it can differ notably from other 3-MCPD esters, such as 3-MCPD-OO (dioleate), which exhibited an RSD range of 3.28% to 13.54% [1].

Food Safety Analytical Chemistry Process Contaminants

Differential Occurrence Profile of 3-MCPD-PL in Market Samples: Cross-Study Comparison with Common 3-MCPD Diester Congeners

A market survey of edible oils and oil-based foodstuffs from Spain quantified several 3-MCPD diesters, revealing distinct occurrence patterns. While the study did not report data for the specific 3-MCPD-PL isomer, it provides crucial context by quantifying its structural analogs. The highest levels were found for the symmetric diesters 1,2-Dilinoleoyl-3-chloropropanediol (LILI) and 1,2-Bispalmitoyl-3-chloropropanediol (PAPA), with concentrations close to 10 mg kg⁻¹ in palm oils [1]. In contrast, the related mixed-chain diester 1-Oleoyl-2-linoleoyl-3-chloropropanediol (OLLI) was found at a notably lower concentration of 3.72 mg kg⁻¹ in the lipid fraction of margarines [1]. This indicates that mixed-chain diesters like the target compound (which contains palmitoyl and linoleoyl groups) may exhibit different formation kinetics or abundance compared to symmetric counterparts, underscoring the need for its specific quantification in exposure studies.

Food Contaminant Monitoring Exposure Assessment Lipidomics

Availability of a Matched Stable Isotope-Labeled Internal Standard: A Critical Differentiator for Accurate Quantification

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol is one of the select few 3-MCPD diesters for which a deuterated analog (rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5) is commercially available as an internal standard . This is a significant procurement advantage, as the use of a perfectly co-eluting, isotopically labeled internal standard is essential for correcting matrix effects and variations in ionization efficiency during LC-MS/MS analysis [1]. In contrast, many other asymmetric 3-MCPD diesters lack a dedicated labeled analog, forcing analysts to rely on less accurate surrogate internal standards, which can compromise data quality [1].

Quantitative Analysis LC-MS/MS Stable Isotope Dilution Assay

Inclusion in Toxicology Research Panels: Differential Release of 3-MCPD Core from Linoleoyl-Containing Esters

rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol (Pa-Li) is specifically included as a test compound in peer-reviewed protocols investigating the in vitro toxicity of 3-MCPD esters on human proximal tubule (HK-2) cells, a critical model for nephrotoxicity [1]. This inclusion is grounded in evidence that the fatty acid composition of the ester influences its toxicokinetics. Specifically, studies indicate that 3-MCPD esters containing a linoleoyl group (like the target compound) release free 3-MCPD, the proximate toxicant, at a rate that is 3 to 4 times greater than that of esters containing a saturated palmitoyl or monounsaturated oleoyl group [2].

In Vitro Toxicology Food Safety Nephrotoxicity

Unique Physicochemical Profile: Computed Lipophilicity (XLogP3) Relative to Other 3-MCPD Diesters

The computed lipophilicity (XLogP3-AA) for rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol is 14.8 [1]. This value is distinct from that of symmetric 3-MCPD diesters like 1,2-dipalmitoyl-3-chloropropanediol (3-MCPD-PP), which has a higher lipophilicity due to its two saturated chains, and from 1,2-dilinoleoyl-3-chloropropanediol (LILI), which has a lower lipophilicity due to the increased polarity of two unsaturated linoleoyl chains. This intermediate logP value is a direct consequence of the compound's unique unsymmetrical fatty acid composition (one saturated C16:0 palmitoyl, one polyunsaturated C18:2 linoleoyl) and directly influences its chromatographic retention time on reversed-phase columns and its partitioning behavior in sample preparation procedures [2].

Physicochemical Properties Lipophilicity Method Development

Recommended Storage Condition: Requirement for -20°C to Prevent Degradation

Technical datasheets from multiple reputable vendors specify a storage temperature of -20°C for rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol . This is a critical procurement and handling consideration, as 3-MCPD esters can be susceptible to hydrolysis or isomerization at higher temperatures, which would compromise the integrity of the reference standard. This requirement for frozen storage may be more stringent than that for some other lipid standards and must be factored into laboratory logistics.

Compound Stability Best Practices Reference Material Handling

Validated Application Scenarios for rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol (3-MCPD-PL) in Food Safety and Toxicology


As a Primary Calibration Standard in Quantitative LC-MS/MS Methods for 3-MCPD Diesters in Edible Oils

This compound is a required analytical reference standard for laboratories developing or running validated LC-MS/MS methods for the direct quantification of intact 3-MCPD diesters in food matrices. Its use ensures accurate identification and quantification, supported by documented recovery (62.3%-92.2%) and precision (RSD 2.69%-11.37%) data in refined vegetable oil [1]. The availability of a matched deuterated internal standard (rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol-d5) further enables the implementation of a stable isotope dilution assay (SIDA) for the highest level of quantitative accuracy, compensating for matrix effects and instrument variability [2].

As a Model Compound in In Vitro Toxicological Studies Investigating 3-MCPD Ester Nephrotoxicity

This specific asymmetric diester is a relevant and documented test compound for in vitro toxicology assays using human cell lines (e.g., HK-2 proximal tubule cells) [1]. Its selection is justified by evidence that the presence of a linoleoyl group in the ester accelerates the release of the toxic 3-MCPD core by 3- to 4-fold compared to saturated esters [2]. Including this compound in a research panel allows for a more comprehensive assessment of structure-activity relationships and the potential risk posed by this prevalent class of mixed-chain food contaminants.

For Investigating the Formation Kinetics of Asymmetric 3-MCPD Diesters During Food Processing

In food chemistry research aimed at understanding the formation mechanisms of 3-MCPD esters during oil refining, rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol serves as a key analyte. Its occurrence pattern, distinct from symmetric diesters like LILI and PAPA [1], and its intermediate physicochemical properties (XLogP3-AA = 14.8) [2], make it a valuable marker for studying how different fatty acid substrates (e.g., palmitic vs. linoleic acid) and processing conditions influence the distribution of resulting chloropropanediol ester contaminants.

As a Retention Time Marker and Method Development Standard for Direct LC-MS/MS Analysis

Due to its specific lipophilicity (XLogP3-AA = 14.8), which is intermediate between symmetric saturated and polyunsaturated 3-MCPD diesters [1], this compound is an ideal standard for optimizing chromatographic separation conditions in direct LC-MS/MS methods. It helps define a critical point in the elution window for mixed-chain 3-MCPD diesters, ensuring that analytical methods are robust and capable of resolving the target analyte from other interfering lipid species in complex food extracts [2]. Its required -20°C storage also emphasizes the need for proper cold-chain handling of these sensitive reference materials .

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